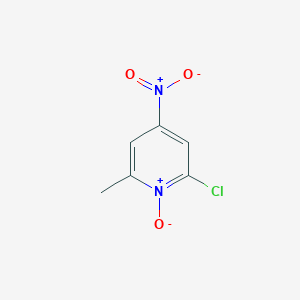
2-Chloro-6-methyl-4-nitropyridine 1-oxide
Übersicht
Beschreibung
“2-Chloro-6-methyl-4-nitropyridine 1-oxide” is a biochemical reagent that can be used as a biological material or organic compound for life science related research . It has a linear formula of C6H5ClN2O3 .
Molecular Structure Analysis
The nitro group in the compound is essentially coplanar with the aromatic ring . The molecular packing exhibits a herringbone pattern . The molecular formula is C6H5ClN2O3 .Physical And Chemical Properties Analysis
The molecular weight of “2-Chloro-6-methyl-4-nitropyridine 1-oxide” is 188.57 g/mol . It has a topological polar surface area of 71.3 Ų .Wissenschaftliche Forschungsanwendungen
Structural Analysis
2-Chloro-6-methyl-4-nitropyridine 1-oxide and its derivatives are extensively studied for their molecular structures, often determined through methods like gas-phase electron diffraction, X-ray crystallography, and vibrational spectroscopy. These compounds exhibit unique molecular conformations, contributing valuable insights into intermolecular interactions, hydrogen bonding, and molecular geometry (Chiang & Song, 1983), (Ban-Oganowska et al., 2001).
Crystal Engineering and Nonlinear Optics
These compounds are pivotal in crystal engineering, especially for developing materials with quadratic nonlinear optical behavior. Their molecular complexation and alignment of chromophores, studied through methods like second harmonic generation (SHG) and X-ray topography, are crucial for applications in nonlinear optics (Muthuraman et al., 2001).
NMR Spectral and Theoretical Studies
NMR spectroscopy, coupled with theoretical calculations, provides profound insights into the electronic structure and dynamics of these molecules. These studies are instrumental in understanding the chemical shifts, molecular stability, and intramolecular interactions within these compounds (Laihia et al., 2006).
Vibrational Studies and Material Characterization
Vibrational studies, including IR and Raman spectroscopy, along with X-ray diffraction, are used to analyze the molecular and crystal structures. These studies shed light on the role of substituents in altering molecular arrangements and intermolecular interactions, which are crucial for materials science and engineering (Lorenc et al., 2012).
Safety And Hazards
The compound is classified as Acute Tox. 3 Dermal, Acute Tox. 3 Inhalation, Acute Tox. 3 Oral, Eye Irrit. 2, Skin Irrit. 2, and STOT SE 3 . In case of exposure, it is recommended to flush the eyes, remove to fresh air, and wash out the mouth with copious amounts of water .
Relevant Papers The relevant papers retrieved include a study on the observation of attractive intermolecular C–H⋯O interaction in the compound and a two-step continuous flow synthesis of 4-Nitropyridine .
Eigenschaften
IUPAC Name |
2-chloro-6-methyl-4-nitro-1-oxidopyridin-1-ium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O3/c1-4-2-5(9(11)12)3-6(7)8(4)10/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOTROWSASXESEG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=[N+]1[O-])Cl)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20372852 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-methyl-4-nitropyridine 1-oxide | |
CAS RN |
40314-84-9 | |
| Record name | 2-Chloro-6-methyl-4-nitropyridin-N-oxide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20372852 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Thieno[3,2-b]thiophene-2-carbohydrazide](/img/structure/B1302434.png)

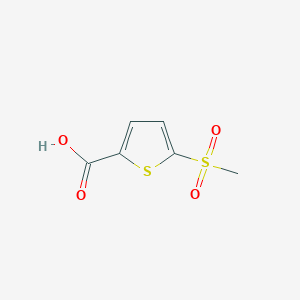


![1-(2'-Fluoro[1,1'-biphenyl]-4-yl)propan-1-ol](/img/structure/B1302445.png)


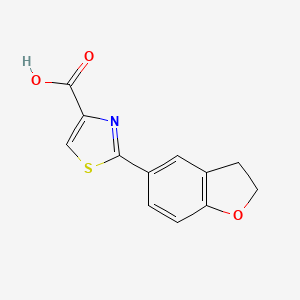
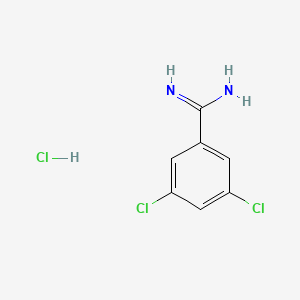
![5-(4-tert-Butylphenyl)-4-[3-(trifluoromethyl)phenyl]-1,2,4-triazole-3-thiol](/img/structure/B1302463.png)
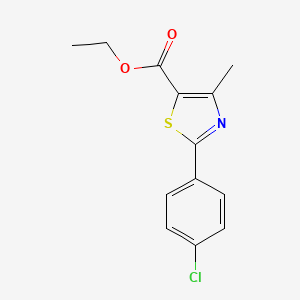
![4-(3-methoxypropyl)-5-[4-(trifluoromethyl)phenyl]-4H-1,2,4-triazole-3-thiol](/img/structure/B1302466.png)
![3-[(2-Chlorophenoxy)methyl]-1,2,4-oxadiazole-5-carbohydrazide](/img/structure/B1302468.png)